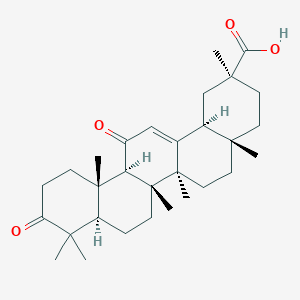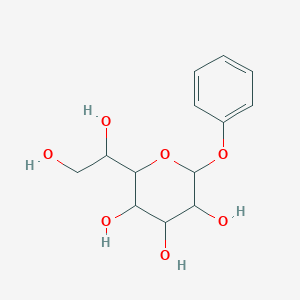
Germanium;lanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium;lanthanum is a compound formed by the combination of germanium and lanthanum. Germanium is a metalloid with the symbol Ge and atomic number 32, known for its semiconductor properties. Lanthanum, on the other hand, is a rare-earth element with the symbol La and atomic number 57, known for its use in high-tech applications such as hybrid vehicle batteries and flat-panel displays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of germanium;lanthanum compounds often involves high-temperature synthesis techniques. One common method is the co-doping of lanthanum with germanium in a glass matrix. For example, Ho3+/Tm3+ co-doped lanthanum tungsten germanium tellurite glass fibers are prepared using the rod-tube drawing method . This involves heating the raw materials to high temperatures to form a homogeneous melt, which is then drawn into fibers.
Industrial Production Methods: Industrial production of this compound compounds typically involves zone refining and other purification techniques to obtain high-purity materials. For instance, high-purity lanthanum can be prepared using zone refining technology, which involves melting and solidifying the material in a controlled manner to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Germanium;lanthanum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Lanthanum typically exists in the +3 oxidation state, forming compounds such as lanthanum oxide (La₂O₃) and lanthanum chloride (LaCl₃) .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include nitric acid for dissolution and various reducing agents for purification. For example, lanthanum germanide can be dissolved in dilute nitric acid for chemical analysis .
Major Products Formed: The major products formed from reactions involving this compound compounds include lanthanum oxide, lanthanum chloride, and various germanium-containing glasses. These products are used in a wide range of applications, from optical fibers to high-tech devices .
Scientific Research Applications
Germanium;lanthanum compounds have numerous scientific research applications. In chemistry, they are used to study the properties of rare-earth elements and their interactions with other materials. In biology and medicine, germanium has been explored for its potential biological effects, including its role in inflammation, immunity, and antioxidation . Lanthanum compounds, such as lanthanum carbonate, are used as phosphate binders in the treatment of hyperphosphatemia in patients with end-stage renal disease .
In industry, this compound compounds are used in the production of optical fibers, catalysts, and high-tech devices. For example, lanthanum-modified bentonite is used to remove phosphate in lake treatment, and lanthanum-doped materials are used in the manufacture of anodes for nickel-metal hydride batteries .
Mechanism of Action
The mechanism of action of germanium;lanthanum compounds varies depending on their application. In biological systems, germanium exerts its effects through its interactions with cellular components, influencing processes such as inflammation and antioxidation . Lanthanum carbonate reduces phosphate absorption by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed .
Comparison with Similar Compounds
Germanium;lanthanum compounds can be compared to other rare-earth element compounds, such as those containing cerium or neodymium. Lanthanum is unique in its ability to form stable +3 oxidation state compounds, which are used in a variety of high-tech applications . Similar compounds include cerium oxide (CeO₂) and neodymium oxide (Nd₂O₃), which also have applications in catalysis and high-tech devices .
Conclusion
This compound compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties and ability to undergo various chemical reactions make them valuable in scientific research and industrial production
Properties
Molecular Formula |
GeLa |
|---|---|
Molecular Weight |
211.54 g/mol |
IUPAC Name |
germanium;lanthanum |
InChI |
InChI=1S/Ge.La |
InChI Key |
URYJBJOVGAAGBW-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


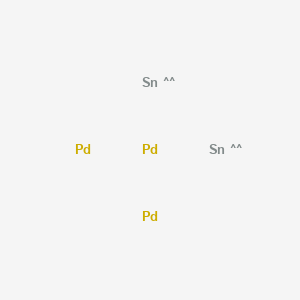
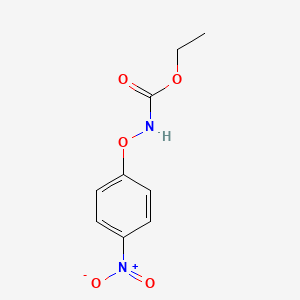
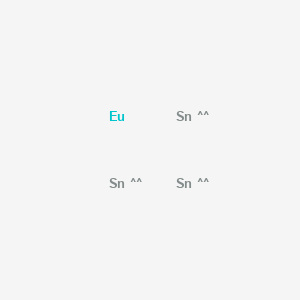



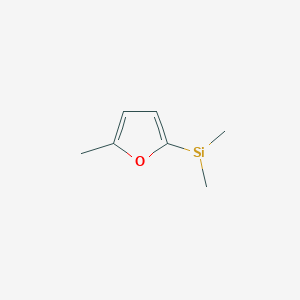
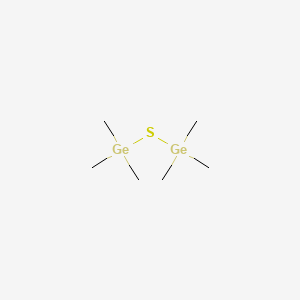

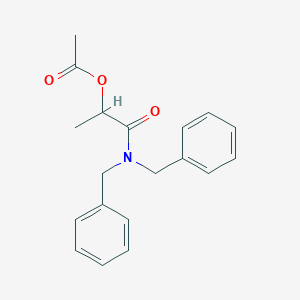

![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
